(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol

Lipophilicity LogP Membrane Permeability

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol (CAS 1628350-49-1) is a fluorinated pyrazole derivative with the molecular formula C5H7FN2O and a molecular weight of 130.12 g/mol. The compound features a hydroxymethyl (–CH2OH) group at the ring 3-position, a fluorine atom at the 4-position, and a methyl substituent on the N1 nitrogen.

Molecular Formula C5H7FN2O
Molecular Weight 130.12 g/mol
CAS No. 1628350-49-1
Cat. No. B6357208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol
CAS1628350-49-1
Molecular FormulaC5H7FN2O
Molecular Weight130.12 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)CO)F
InChIInChI=1S/C5H7FN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3
InChIKeyOOBSTDKPCIAXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol (CAS 1628350-49-1): A C4-Fluorinated, N1-Methyl Pyrazole-3-methanol Building Block for Medicinal Chemistry and Agrochemical Synthesis


(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol (CAS 1628350-49-1) is a fluorinated pyrazole derivative with the molecular formula C5H7FN2O and a molecular weight of 130.12 g/mol. The compound features a hydroxymethyl (–CH2OH) group at the ring 3-position, a fluorine atom at the 4-position, and a methyl substituent on the N1 nitrogen . Predicted physicochemical properties include a boiling point of 242.6±25.0 °C, a density of 1.31±0.1 g/cm³, and an acid dissociation constant (pKa) of 12.87±0.10 . The compound is supplied by specialist chemical vendors in purities of 95–98%, primarily for use as a synthetic intermediate in pharmaceutical and agrochemical research .

Why (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol Cannot Be Simply Replaced by Non-Fluorinated, Chloro, or Regioisomeric Analogs


Fluorinated pyrazoles are not interchangeable with their non-fluorinated, chloro-substituted, or regioisomeric counterparts due to the unique electronic influence of the fluorine atom. The C4-fluoro substituent alters the pKa of the hydroxymethyl-bearing pyrazole ring, modifies the compound's lipophilicity (LogP), and can serve as a metabolic blocking group to prevent oxidative degradation [1]. In addition, the precise regiochemistry (3-hydroxymethyl vs. 5-hydroxymethyl) dictates the spatial orientation of the synthetic handle, which is a critical parameter in fragment-based drug design and scaffold decoration. The quantitative evidence presented below demonstrates exactly where this compound diverges from its closest analogs in measurable, decision-relevant ways.

Quantitative Differentiation Evidence for (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol Against Its Closest Analogs


LogP Differential: 4-Fluoro Substitution Increases Lipophilicity by 0.28 Log Units Relative to the Non-Fluorinated Analog

The predicted octanol-water partition coefficient (LogP) of (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol is -0.5 [1]. In comparison, the non-fluorinated analog (1-methyl-1H-pyrazol-3-yl)methanol exhibits a predicted LogP of -0.78 [2]. This represents a measurable increase of +0.28 log units, attributable to the inductive electron-withdrawing effect of the 4-fluoro substituent.

Lipophilicity LogP Membrane Permeability Drug Design

pKa Shift: The 4-Fluoro Substituent Lowers the Hydroxymethyl-Bearing Pyrazole pKa by 0.74 Units vs. the Non-Fluorinated Analog

The predicted acid dissociation constant (pKa) of the target compound is 12.87±0.10 , whereas the non-fluorinated analog (1-methyl-1H-pyrazol-3-yl)methanol has a pKa of 13.61±0.10 . The 0.74 unit decrease is a direct consequence of the electron-withdrawing fluorine atom at the 4-position, which stabilizes the conjugate base.

pKa Acidity Electron-Withdrawing Effect Ionization State

Regiochemical Specificity: The 3-Hydroxymethyl Isomer Provides a Distinct Synthetic Vector Compared to the 5-Hydroxymethyl Isomer

The target compound is the 3-hydroxymethyl regioisomer (CAS 1628350-49-1), which is structurally distinct from the 5-hydroxymethyl analog (4-fluoro-1-methyl-1H-pyrazol-5-yl)methanol (CAS 2436502-49-5) . In the 3-yl isomer, the hydroxymethyl group and the N1-methyl group are in closer proximity, creating a different steric and electronic environment around the reactive hydroxymethyl handle. This affects regioselectivity in subsequent derivatization reactions such as etherification, esterification, and palladium-catalyzed cross-couplings.

Regiochemistry Synthetic Handle Orientation Fragment-Based Drug Design Isomer Purity

Synthetic Utility as a Key Intermediate in FLAP Inhibitor Programs: Documented Use in Patent Literature

The target compound is explicitly utilized as a synthetic building block in the preparation of 1,2,6-substituted benzimidazoles claimed as FLAP (5-lipoxygenase activating protein) modulators in US2015/0119382 A1 [1]. While the non-fluorinated and chloro analogs may also serve as intermediates, the fluorine atom at C4 is strategically positioned to block a metabolic soft spot on the pyrazole ring. This is supported by the general literature consensus that 4-fluoropyrazole motifs are privileged structures in anti-inflammatory drug discovery due to enhanced metabolic stability [2].

FLAP Inhibitor 5-Lipoxygenase Activating Protein Cardiovascular Disease Patent Intermediate

Price-to-Synthetic-Value Ratio: The Fluorinated Building Block Commands a Premium Reflecting Its Differentiated Utility

The target compound is listed by Chinese domestic suppliers at approximately 9,047 CNY per gram (95% purity) [1], whereas the non-fluorinated analog (1-methyl-1H-pyrazol-3-yl)methanol is available at approximately 145–5,724 CNY per gram depending on vendor and purity [2]. The chloro analog (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol is listed by multiple vendors but pricing is typically quoted on request, indicating lower market liquidity . The price differential reflects the added synthetic steps required for selective C4 fluorination and the higher value of fluorinated building blocks in drug discovery.

Procurement Cost Building Block Value Fluorine Premium Synthetic Intermediate

Optimal Application Scenarios for (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol Based on Verified Differentiation Evidence


CNS and Intracellular Drug Discovery Programs Requiring Enhanced Membrane Permeability

The +0.28 LogP advantage of the 4-fluoro compound over the non-fluorinated analog [1] makes it a more suitable fragment or building block for programs targeting intracellular or CNS-located proteins where passive membrane permeability is a critical parameter for cellular activity.

Lead Optimization Campaigns Utilizing the FLAP Pharmacophore for Cardiovascular or Inflammatory Disease

The compound's documented role as an intermediate in FLAP modulator synthesis (US2015/0119382 A1) [2] positions it as a strategically relevant building block for teams working on leukotriene biosynthesis inhibitors. The 4-fluoro substituent provides a metabolic stability rationale that is well-established in the fluoropyrazole medicinal chemistry literature.

Fragment-Based Library Design Requiring Precise Synthetic Handle Orientation

The defined 3-hydroxymethyl regiochemistry, as opposed to the 5-hydroxymethyl isomer , ensures that the synthetic handle projects in a specific spatial orientation. This is critical when the compound is used as a core fragment for library enumeration, where regioisomeric purity directly impacts the validity of structure-activity relationship (SAR) analysis.

Agrochemical Intermediate Synthesis Requiring Metabolic Stability for Environmental Persistence

The carbon-fluorine bond at the 4-position is resistant to oxidative metabolism [3], making this compound a valuable intermediate for agrochemical active ingredients where longer environmental half-life is desirable for crop protection efficacy.

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